3,4-Dimethoxythiophenol

Catalog No.
S705480
CAS No.
700-96-9
M.F
C8H10O2S
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxythiophenol

CAS Number

700-96-9

Product Name

3,4-Dimethoxythiophenol

IUPAC Name

3,4-dimethoxybenzenethiol

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3

InChI Key

MTKAJLNGIVXZIS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S)OC

Canonical SMILES

COC1=C(C=C(C=C1)S)OC

The exact mass of the compound 3,4-Dimethoxythiophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethoxythiophenol (CAS 700-96-9) is a highly electron-rich aromatic thiol utilized extensively as a nucleophilic precursor and specialized ligand in advanced chemical synthesis. Characterized by two strongly electron-donating methoxy groups at the 3- and 4-positions, this compound exhibits a predicted pKa of approximately 6.52, rendering its conjugate thiolate exceptionally nucleophilic. In industrial and academic procurement, it is prioritized over standard thiophenols for applications requiring elevated HOMO levels, lowered oxidation potentials, or enhanced nucleophilic attack. It serves as a critical building block in the synthesis of complex sulfur heterocycles, redox-active materials for energy storage, and photoredox transition metal catalysts where precise electronic tuning is mandatory .

Substituting 3,4-dimethoxythiophenol with unsubstituted benzenethiol or mono-substituted 4-methoxybenzenethiol frequently results in reaction failure or suboptimal electronic properties. The dual methoxy groups synergistically increase the electron density on the sulfur atom, which is strictly required to drive demanding intramolecular cyclizations that stall with less nucleophilic analogs. Furthermore, in electrochemical and photophysical applications, the specific 3,4-dimethoxy substitution pattern is necessary to precisely tune the oxidation potential and raise the pπ(RS-) orbital energy of the thiolate; generic analogs fail to achieve the required low-potential redox thresholds or the desired bathochromic shifts in metal-to-ligand charge transfer complexes [1].

Precursor Nucleophilicity in Benzothiopyrylium Salt Synthesis

In the synthesis of 1-benzothiopyrylium salts via reaction with bifunctional C3 components (such as dibenzoylmethane), the nucleophilicity of the thiol is the rate- and yield-determining factor. 3,4-Dimethoxybenzenethiol successfully undergoes the requisite intramolecular substitution to form the cyclized product in 38–69% yield. In direct contrast, both benzenethiol and 4-methoxybenzenethiol are explicitly documented as 'not sufficiently nucleophilic' for this pathway, leading instead to stalled resonance-stabilized carbenium-sulfonium cations rather than the desired heterocycle .

Evidence DimensionCyclization success and nucleophilicity threshold
Target Compound Data38–69% yield of cyclized benzothiopyrylium salts
Comparator Or BaselineBenzenethiol and 4-methoxybenzenethiol (0% yield, reaction stalls at cation intermediate)
Quantified DifferenceAbsolute functional divergence (successful cyclization vs. complete pathway failure)
ConditionsReaction with dibenzoylmethane or 3-chloro-1-phenylprop-2-en-1-one in glacial AcOH/HClO4

Buyers synthesizing complex sulfur heterocycles must procure the 3,4-dimethoxy variant, as mono-substituted or unsubstituted baselines lack the nucleophilicity required to complete the ring closure.

Oxidation Potential Tuning for Battery Redox Mediators

The development of redox mediators for lithium-oxygen batteries requires precise matching of the mediator's oxidation potential to that of Li2O2. Utilizing 3,4-dimethoxythiophenol as a synthetic precursor yields 2,3,6,7-tetramethoxythianthrene, which exhibits a highly depressed oxidation potential of approximately 3.7 V vs. Li/Li+. This is significantly lower than the oxidation potentials of mediators derived from less electron-rich precursors, allowing it to effectively suppress parasitic chemistries during battery charging that would otherwise consume up to 15% of the electron flow [1].

Evidence DimensionOxidation potential of derived thianthrene mediator
Target Compound Data~3.7 V vs. Li/Li+ (via 3,4-dimethoxythiophenol precursor)
Comparator Or BaselineStandard thianthrene derivatives (>3.8 to 4.0+ V vs. Li/Li+)
Quantified Difference>100 mV reduction in oxidation potential, aligning with Li2O2 oxidation
ConditionsCyclic voltammetry in DME (1.0 M LiTFSI) electrolyte

For energy storage materials procurement, this specific precursor is essential to synthesize mediators with the exact electrochemical window needed to prevent solvent and carbon degradation in Li-O2 cells.

Orbital Energy Modulation in Transition Metal Ligands

When used as a thiolate ligand in transition metal complexes (such as Pt(II) terpyridine or Cu(II) bathophenanthroline systems), the 3,4-dimethoxy substitution profoundly alters the complex's photophysics. The strong electron-donating methoxy groups raise the pπ(RS-) orbital energy of the thiolate group. This results in a significantly lower energy ligand-to-ligand charge transfer (LLCT) absorption band compared to complexes utilizing standard pyridine-2-thiolate or unsubstituted thiophenolate ligands, enabling efficient visible-light excitation for photooxidative catalysis [1].

Evidence Dimensionpπ(RS-) orbital energy and LLCT absorption energy
Target Compound DataLowered LLCT absorption energy (bathochromic shift into visible region)
Comparator Or BaselineUnsubstituted thiophenolate or pyridine-2-thiolate ligands (higher energy LLCT)
Quantified DifferenceSignificant bathochromic shift in absorption maxima due to raised HOMO
ConditionsSpectroscopic analysis of synthesized Pt(II) and Cu(II) complexes

Researchers developing visible-light photoredox catalysts must select this specific ligand to ensure the metal complex absorbs efficiently in the targeted lower-energy visible spectrum.

Photoinduced Electron Transfer (PET) Quenching in Fluorescent Probes

In the design of responsive fluorescent probes for biothiol detection, the 3,4-dimethoxythiophenol moiety is utilized as a superior structural quencher. Its specific redox properties allow it to act as a highly efficient Photoinduced Electron Transfer (PET) donor when conjugated to fluorophores like coumarin-enone. This ensures a near-zero background fluorescence (OFF state) compared to less electron-rich thiol quenchers, resulting in a dramatic 'turn-on' fluorescence response (e.g., at 600 nm) upon cleavage by the target analyte [1].

Evidence DimensionBackground fluorescence suppression (PET efficiency)
Target Compound DataNear-complete fluorescence quenching (high PET efficiency)
Comparator Or BaselineStandard aryl thioethers (lower PET efficiency, higher background noise)
Quantified DifferenceMaximized signal-to-noise ratio upon target-induced cleavage
ConditionsIn vitro fluorescence assays in physiological buffers

Diagnostic developers procure this compound to synthesize high-contrast 'turn-on' probes, as generic thiols fail to provide the requisite PET efficiency for ultra-low background noise.

Synthesis of Complex Sulfur Heterocycles

Due to its superior nucleophilicity compared to mono-substituted analogs, 3,4-dimethoxythiophenol is the mandatory precursor for synthesizing 1-benzothiopyrylium salts and related heterocycles via intramolecular cyclization with C3 components.

Precursor for Battery Redox Mediators

The compound is utilized to synthesize highly electron-rich thianthrene derivatives (e.g., 2,3,6,7-tetramethoxythianthrene). Its specific substitution pattern lowers the final oxidation potential to ~3.7 V vs. Li/Li+, making it ideal for suppressing parasitic chemistry in Li-O2 batteries [1].

Ligand Design for Visible-Light Photoredox Catalysts

As a thiolate ligand, it raises the pπ(RS-) orbital energy in transition metal complexes (such as Cu(II) or Pt(II) systems), shifting the ligand-to-ligand charge transfer (LLCT) into the visible spectrum for advanced photooxidative catalysis [2].

Quenching Moiety for Biothiol-Responsive Fluorescent Probes

It is incorporated into coumarin-enone and BODIPY fluorophores where it acts as a highly efficient PET donor. This provides an ultra-low background fluorescence baseline, enabling high-contrast 'turn-on' diagnostic assays [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

700-96-9

Wikipedia

3,4-Dimethoxythiophenol

Dates

Last modified: 08-15-2023

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